

An In-depth Technical Guide to 2-Hydroxy-5-methylbenzaldehyde

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Compound of Interest

Compound Name: 2-Hydroxy-5-methylbenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Hydroxy-5-methylbenzaldehyde** (CAS No. 613-84-3), a key aromatic aldehyde with significant applications in chemical synthesis and drug discovery. This document details its physicochemical properties, spectroscopic profile, synthesis protocols, and safety information. Furthermore, it explores its role as a precursor in the development of novel therapeutic agents, including its potential interaction with cellular signaling pathways.

Chemical and Physical Properties

2-Hydroxy-5-methylbenzaldehyde, also known as 5-methylsalicylaldehyde, is a substituted aromatic aldehyde. Its chemical structure features a hydroxyl group and a methyl group on the benzene ring, ortho and para to the aldehyde functionality, respectively. This substitution pattern influences its reactivity and potential for further chemical modifications.

| Property | Value | Source(s) |
|-------------------|--|-----------|
| CAS Number | 613-84-3 | [1] |
| Molecular Formula | C ₈ H ₈ O ₂ | [1] |
| Molecular Weight | 136.15 g/mol | [1] |
| Appearance | Light yellow crystalline solid | [2] |
| Melting Point | 55 °C | [2] |
| Boiling Point | 217.5 °C | [2] |
| Flash Point | 85.1 °C | [2] |
| IUPAC Name | 2-hydroxy-5-methylbenzaldehyde | [1] |
| Synonyms | 5-Methylsalicylaldehyde, 2,5-Cresotaldehyde | [1] |

Spectroscopic Data

The structural elucidation of **2-Hydroxy-5-methylbenzaldehyde** is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a detailed spectrum with peak assignments for **2-Hydroxy-5-methylbenzaldehyde** is not readily available in the public domain, predicted ¹H NMR and ¹³C NMR data can be found in chemical databases. For structurally similar compounds like 2-hydroxy-3-methylbenzaldehyde, the proton NMR spectrum in CDCl₃ shows characteristic signals for the aldehydic proton (~9.8 ppm), the phenolic proton (~11.2 ppm), aromatic protons (6.9-7.4 ppm), and the methyl protons (~2.2 ppm)[3].

Infrared (IR) Spectroscopy

The IR spectrum of **2-Hydroxy-5-methylbenzaldehyde** displays characteristic absorption bands for its functional groups. The presence of an intramolecular hydrogen bond between the hydroxyl and aldehyde groups is expected to cause a broadening of the O-H stretching band,

typically observed around 3200-3400 cm^{-1} . Other significant peaks include the aromatic C-H stretch (3000-3100 cm^{-1}), aliphatic C-H stretch of the methyl group (2850-2960 cm^{-1}), and the strong carbonyl (C=O) stretch of the aldehyde at approximately 1650 cm^{-1} [4].

Mass Spectrometry (MS)

The mass spectrum of **2-Hydroxy-5-methylbenzaldehyde** shows a molecular ion peak corresponding to its molecular weight. The NIST Chemistry WebBook provides mass spectral data for this compound, which can be used for its identification[5].

Synthesis

A detailed experimental protocol for the direct synthesis of **2-Hydroxy-5-methylbenzaldehyde** is not extensively reported in publicly available literature. However, a plausible synthetic route would involve the formylation of p-cresol. A representative protocol for the synthesis of a structurally related compound, 2-Hydroxy-5-methyl-3-nitrobenzaldehyde, via nitration of 5-methylsalicylaldehyde, is adapted here to illustrate a potential synthetic methodology.

Representative Experimental Protocol: Nitration of 5-Methylsalicylaldehyde

This protocol describes the synthesis of a derivative and is provided as an example of a common synthetic transformation involving the parent compound.

Materials:

- 5-Methylsalicylaldehyde (**2-Hydroxy-5-methylbenzaldehyde**)
- Glacial Acetic Acid
- Nitric Acid (70%)
- Deionized Water
- Ice Bath
- Magnetic Stirrer and Stir Bar

- Round Bottom Flask
- Dropping Funnel
- Büchner Funnel and Filter Paper

Procedure:

- **Dissolution of Starting Material:** In a round bottom flask equipped with a magnetic stir bar, dissolve 5-methylsalicylaldehyde in glacial acetic acid.
- **Cooling:** Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring[6].
- **Preparation of Nitrating Mixture:** In a separate beaker, carefully prepare a nitrating mixture by slowly adding nitric acid to an equal volume of water. This process is exothermic and should be performed with cooling[6].
- **Addition of Nitrating Agent:** Transfer the prepared nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the cooled solution of 5-methylsalicylaldehyde over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C[6].
- **Reaction:** After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC)[6].
- **Quenching:** Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water. A yellow precipitate should form[6].
- **Isolation and Purification:** Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold deionized water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent like ethanol[6].

Applications in Drug Development

2-Hydroxy-5-methylbenzaldehyde serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. Its derivatives, particularly Schiff bases, have been extensively studied for their wide range of biological activities.

Precursor for Schiff Bases

The aldehyde group of **2-Hydroxy-5-methylbenzaldehyde** readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These compounds are known to exhibit a variety of biological activities, including antimicrobial and anticancer properties[6].

Biological Activities of Derivatives

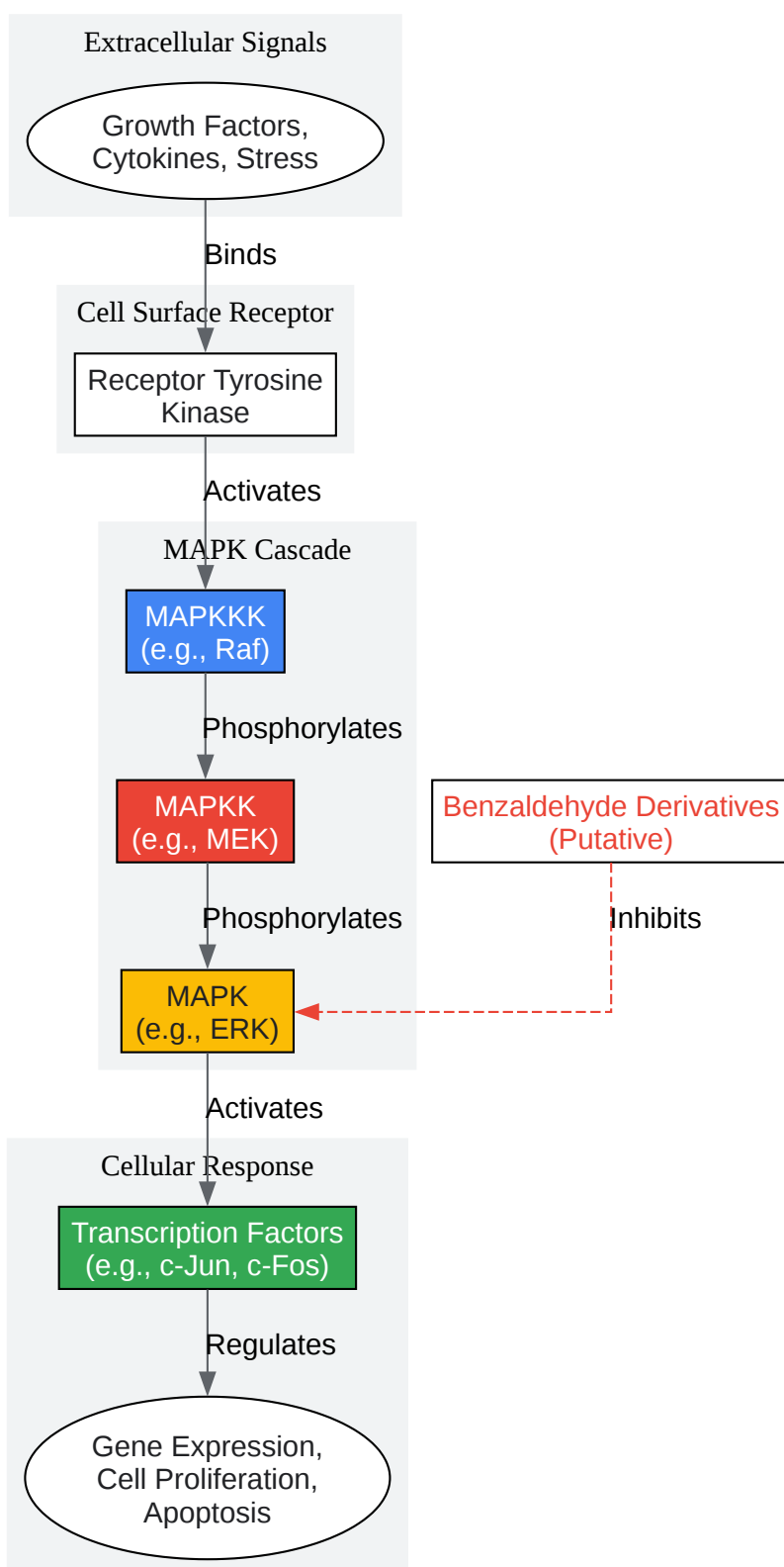
A study on a sulfonic acid-based imine derivative of **2-Hydroxy-5-methylbenzaldehyde**, 4-Hydroxy-3-(2-hydroxy-5-methylbenzylideneamino)benzenesulphonic acid, has demonstrated several biological activities:

- **Antimicrobial Activity:** The compound showed efficacy against various bacteria and yeasts, with notable activity against *Staphylococcus aureus* and *Enterococcus faecalis*[7].
- **Antioxidant Activity:** The derivative exhibited good antioxidant properties as determined by the DPPH free radical scavenging method[7].
- **DNA Interaction:** The compound was found to cleave DNA without the need for external agents, suggesting its potential as a DNA-targeting agent[7].

Putative Signaling Pathway Interactions

While direct evidence for the interaction of **2-Hydroxy-5-methylbenzaldehyde** with specific signaling pathways is limited, research on other benzaldehyde derivatives suggests potential involvement in key cellular cascades. For instance, some benzaldehydes have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis[8].

The MAPK pathway is a cascade of protein kinases that includes three main subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. The inhibition of this pathway by certain benzaldehyde derivatives suggests a potential mechanism for their anti-inflammatory and anticancer effects[8].



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Caption: Putative inhibition of the MAPK signaling pathway by benzaldehyde derivatives.

Safety and Handling

2-Hydroxy-5-methylbenzaldehyde is considered a hazardous substance. It can cause skin and serious eye irritation, and may cause respiratory irritation[1].

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment.
- Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust.
- Storage: Store in a well-ventilated place. Keep container tightly closed.

Conclusion

2-Hydroxy-5-methylbenzaldehyde is a valuable chemical intermediate with significant potential in the field of drug discovery. Its versatile reactivity allows for the synthesis of a wide array of derivatives, particularly Schiff bases, which have demonstrated promising biological activities. Further research into its specific molecular targets and mechanisms of action, including its potential modulation of signaling pathways like MAPK, is warranted to fully explore its therapeutic potential.

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